

Application Notes and Protocols for Pro-Dasatinib Use in Cell Lines

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Compound of Interest		
Compound Name:	Pro-Dasatinib	
Cat. No.:	B15542976	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing Dasatinib, a potent multi-targeted tyrosine kinase inhibitor, in various cell-based assays. The following sections offer step-by-step experimental procedures, quantitative data for common cancer cell lines, and visual representations of key signaling pathways and workflows to facilitate your research.

Mechanism of Action

Dasatinib is a small-molecule inhibitor targeting multiple tyrosine kinases.[1][2] Its primary targets include the BCR-ABL fusion protein, Src family kinases (SFKs) such as Src, Lck, and Lyn, c-KIT, platelet-derived growth factor receptor (PDGFR), and ephrin A2 receptor (EPHA2). [1][2][3] By binding to the ATP-binding site of these kinases, Dasatinib inhibits their catalytic activity, thereby blocking downstream signaling cascades involved in cell proliferation, survival, migration, and invasion. This multi-targeted approach makes Dasatinib a valuable tool for investigating various oncogenic signaling pathways.

Quantitative Data: Dasatinib IC50 Values

The half-maximal inhibitory concentration (IC50) of Dasatinib varies across different cancer cell lines, reflecting their unique genetic and signaling landscapes. The following table summarizes representative IC50 values.



Cell Line	Cancer Type	IC50 (nM)
K562	Chronic Myeloid Leukemia (CML)	<1
Ba/F3	Pro-B Cell Line	~32
NCI-H1975	Non-Small Cell Lung Cancer	10,000
NCI-H1650	Non-Small Cell Lung Cancer	20,000
MDA-MB-231	Breast Cancer (Triple- Negative)	5.5 - 200
SK-BR-3	Breast Cancer (HER2+)	4000
DU145	Prostate Cancer	> 1000
U87	Glioblastoma	> 1000
A375	Melanoma	100-200
HT144	Melanoma	> 5000
T24	Bladder Cancer	~5000
T24R2	Bladder Cancer (Dasatinib Resistant)	>10,000

Experimental Protocols

Here are detailed protocols for common assays used to evaluate the effects of Dasatinib on cell lines.

Protocol 1: Cell Viability and Proliferation Assay (MTT/MTS)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:



- · Cancer cell line of interest
- Complete cell culture medium
- Dasatinib stock solution (e.g., 10 mM in DMSO)
- 96-well clear, flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization buffer (for MTT assay)
- Microplate reader

Procedure:

- · Cell Seeding:
 - Trypsinize and count cells.
 - Seed 2,000-10,000 cells per well in 100 μL of complete medium in a 96-well plate.
 - Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Drug Treatment:
 - Prepare serial dilutions of Dasatinib in complete medium. A typical concentration range is
 0.1 nM to 10 μM.
 - \circ Remove the medium from the wells and add 100 μ L of the Dasatinib-containing medium. Include a vehicle control (DMSO) at the same concentration as the highest Dasatinib treatment.
- Incubation:
 - Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator.
- MTT/MTS Addition and Reading:

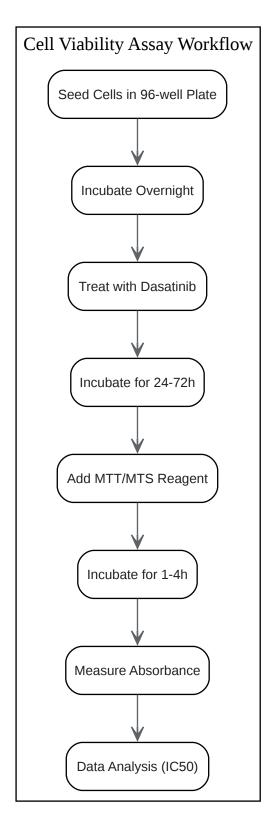
Methodological & Application

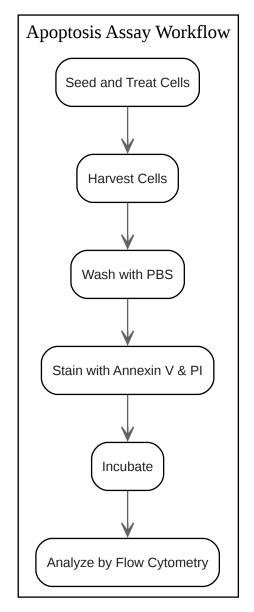




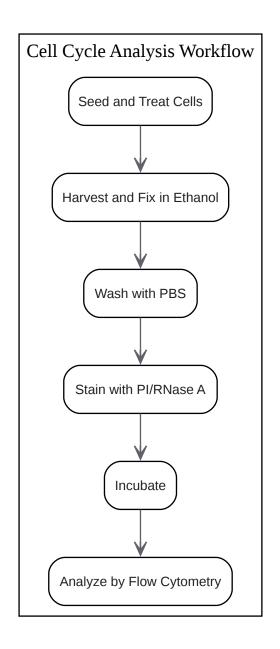
- Add 20 μL of MTS reagent or 10 μL of MTT reagent (5 mg/mL) to each well.
- Incubate for 1-4 hours at 37°C.
- \circ If using MTT, add 100 μ L of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
- Measure the absorbance at 490 nm for MTS or 570 nm for MTT using a microplate reader.
- Data Analysis:
 - Subtract the background absorbance from all readings.
 - Normalize the data to the vehicle control wells, which represent 100% viability.
 - Plot the results as percent viability versus drug concentration to determine the IC50 value.

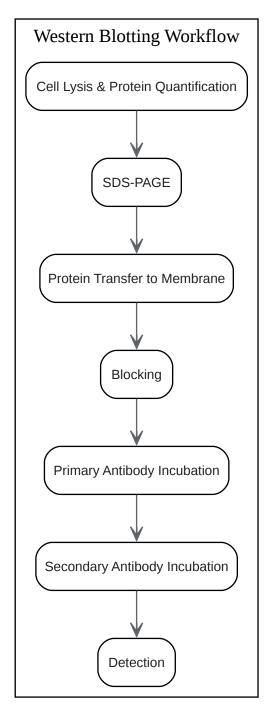




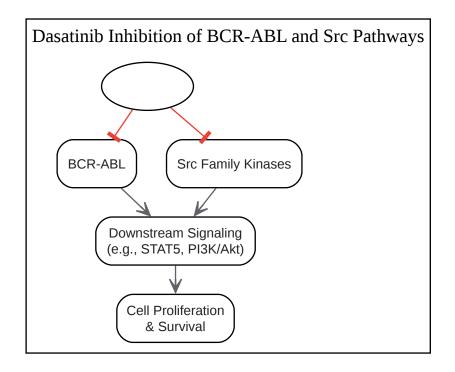


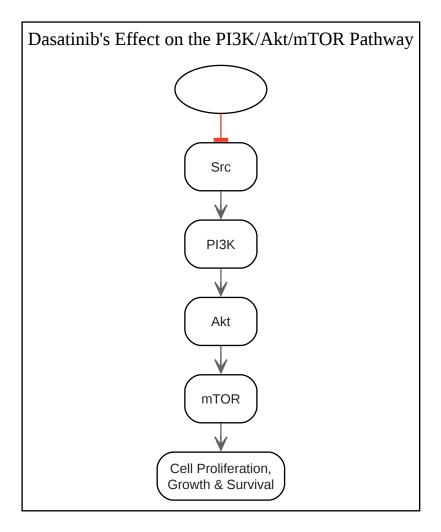














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